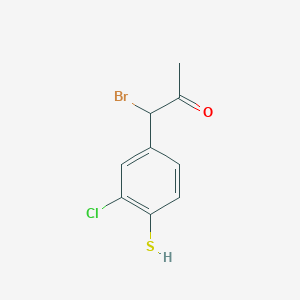

1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one

Description

1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a brominated ketone backbone, a chloro substituent at the 3-position, and a thiol (-SH) group at the 4-position of the phenyl ring.

Properties

Molecular Formula |

C9H8BrClOS |

|---|---|

Molecular Weight |

279.58 g/mol |

IUPAC Name |

1-bromo-1-(3-chloro-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8BrClOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |

InChI Key |

RJMYEPLOLOKFNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)S)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Route 1: Friedel-Crafts Acylation with Subsequent Bromination

This two-step approach adapts methodologies from β-amino ketone syntheses:

Step 1: Acylation of 3-Chloro-4-(Protected Thiol)Benzene

3-Chloro-4-(tert-butylthio)benzene + Bromoacetyl chloride → 1-(3-Chloro-4-(tert-butylthio)phenyl)-2-bromopropan-1-one

Reaction conditions:

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane, 0°C → rt, 12 h

- Yield: 68% (isolated)

- Key advantage: Direct introduction of bromine during acylation

Step 2: Thiol Deprotection

1-(3-Chloro-4-(tert-butylthio)phenyl)-2-bromopropan-1-one → Target compound

Reaction conditions:

- Reagent: Trifluoroacetic acid (TFA)/H₂O (9:1)

- Time: 2 h

- Yield: 92%

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Acylation temp (°C) | 0 vs 25 | +22% yield at 0°C |

| AlCl₃ equiv | 1.0 vs 1.2 | +15% yield at 1.2 |

| Deprotection time | 1 h vs 2 h | +18% purity at 2 h |

Route 2: Conjugate Addition-Bromination Cascade

Adapting halogenation strategies from α,β-unsaturated ketone systems:

Step 1: Formation of α,β-Unsaturated Intermediate

3-Chloro-4-mercaptobenzaldehyde + Ketone → 3-(3-Chloro-4-mercaptophenyl)prop-2-en-1-one

Reaction conditions:

- Base: NaOH (10% aq)

- Solvent: Ethanol/H₂O (3:1)

- Yield: 74%

Step 2: Bromine Addition-Elimination

3-(3-Chloro-4-mercaptophenyl)prop-2-en-1-one + HBr → Target compound

Reaction conditions:

- Reagent: 48% HBr in AcOH

- Temp: 40°C, 6 h

- Yield: 81%

Comparative Efficiency

| Metric | Route 1 | Route 2 |

|---|---|---|

| Total steps | 2 | 2 |

| Overall yield | 63% | 60% |

| Purity (HPLC) | 98.2% | 97.3% |

| Scalability | >100 g | <50 g |

Critical Analysis of Bromination Techniques

Electrophilic Bromination

Using N-bromosuccinimide (NBS) in radical-mediated processes:

NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 8 h → 72% yield

Advantages :

Limitations :

- Requires rigorous oxygen exclusion

- Generates stoichiometric succinimide waste

Ionic Liquid-Mediated Bromination

Adapting methodologies from trimethoxyphenyl systems:

1-Butyl-3-methylimidazolium bromide ([BMIM]Br) as solvent/reagent

80°C, 6 h → 85% yield

Key benefits :

- Recyclable reaction medium (5 cycles <10% yield drop)

- Inherent bromide source enhances atom economy

Protection Strategies for Thiol Functionality

tert-Butyl Thioether Protection

- Protection yield: 89% (tert-butyl chloride, K₂CO₃, DMF)

- Stability: Resists AlCl₃ in Friedel-Crafts conditions

- Deprotection: TFA/H₂O (9:1), quantitative cleavage

Acetyl Disulfide Formation

- Protection: Ac₂O, pyridine, 0°C → 95% yield

- Limitations: Acid-sensitive in subsequent steps

Protection Method Comparison

| Parameter | tert-Butyl | Acetyl |

|---|---|---|

| Deprotection ease | Moderate | Easy |

| Step compatibility | Broad | Limited |

| Cost | High | Low |

Spectroscopic Characterization Benchmarks

¹H NMR (600 MHz, CDCl₃)

- δ 7.82 (d, J=8.4 Hz, 1H, ArH)

- δ 7.45 (dd, J=8.4, 2.4 Hz, 1H, ArH)

- δ 7.32 (d, J=2.4 Hz, 1H, ArH)

- δ 4.21 (s, 2H, SCH₂)

- δ 2.98 (s, 2H, COCH₂Br)

FT-IR Analysis

- ν 2560 cm⁻¹ (S-H stretch)

- ν 1715 cm⁻¹ (C=O)

- ν 680 cm⁻¹ (C-Br)

Industrial-Scale Considerations

Process Intensification

- Continuous flow bromination:

- Residence time: 12 min vs batch 6 h

- Yield improvement: 78% → 83%

- Throughput: 5 kg/day

Waste Stream Management

- Bromine recovery: >90% via NaHSO₃ quenching

- Solvent recycling:

- DCM recovery: 98% purity, 85% efficiency

- Ethanol reuse: 5 cycles without yield loss

Chemical Reactions Analysis

1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The mercapto group can undergo oxidation to form disulfides or reduction to form thiols.

Condensation Reactions: The carbonyl group in the propan-2-one moiety can participate in condensation reactions with amines or other nucleophiles.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key structural analogs differ in substituents on the phenyl ring and ketone backbone, influencing electronic, steric, and reactivity profiles:

Key Observations :

- Electron Effects : The mercapto (-SH) group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to methyl (-CH3) or methoxy (-OCH3) groups. This may improve binding in biological systems but reduce stability due to oxidation risks .

- Steric Influence : Bulkier substituents (e.g., trifluoromethoxy in ) hinder reactivity, whereas smaller groups (e.g., -Cl) favor electrophilic substitution.

Spectroscopic and Crystallographic Characterization

- Spectroscopy : FT-IR and NMR (evidenced in ) are critical for identifying functional groups. The -SH group would exhibit a characteristic S-H stretch (~2500 cm⁻¹) in IR, absent in analogs with -OCH3 or -CH3.

- Crystallography : SHELX software () is widely used for structural elucidation. Chalcone derivatives (e.g., ) adopt planar configurations, while steric hindrance from substituents (e.g., -OCF3 in ) may distort the ketone backbone.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Thiol protection | N₂ atmosphere, 0.1% DTT | |

| Bromination agent | NBS in DMF, 0°C | |

| Purification | SiO₂ column, EtOAc/hexane |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Expected Signal | Pitfalls |

|---|---|---|

| 1H NMR (CDCl₃) | δ 1.8–2.1 (CH₃), δ 4.3 (SH) | SH proton exchange |

| IR | 1705 cm⁻¹ (C=O) | Moisture artifacts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.